3-benzyl-1-azaspiro[3.3]heptane 3-benzyl-1-azaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.: 2694728-05-5
VCID: VC11549924
InChI: InChI=1S/C13H17N/c1-2-5-11(6-3-1)9-12-10-14-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2
SMILES:
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol

3-benzyl-1-azaspiro[3.3]heptane

CAS No.: 2694728-05-5

Cat. No.: VC11549924

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-benzyl-1-azaspiro[3.3]heptane - 2694728-05-5

Specification

CAS No. 2694728-05-5
Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
IUPAC Name 3-benzyl-1-azaspiro[3.3]heptane
Standard InChI InChI=1S/C13H17N/c1-2-5-11(6-3-1)9-12-10-14-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2
Standard InChI Key HMKNYYXYFGKYRI-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)C(CN2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Benzyl-1-azaspiro[3.3]heptane features a bicyclic structure where a three-membered azetidine ring is fused to a cyclopropane moiety, forming a spiro junction at the nitrogen atom. The benzyl group (-CH₂C₆H₅) is attached to the azetidine ring at the 3-position, introducing aromatic character and steric bulk. The molecular formula is C₁₃H₁₇N, with a molecular weight of 187.28 g/mol and a purity specification of ≥95% for research-grade material.

Key Structural Descriptors:

PropertyValue
IUPAC Name3-benzyl-1-azaspiro[3.3]heptane
Canonical SMILESC1CC2(C1)C(CN2)CC3=CC=CC=C3
InChI KeyHMKNYYXYFGKYRI-UHFFFAOYSA-N
Topological Polar SA12.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

The spirocyclic core imposes significant ring strain, which influences reactivity and conformational flexibility. The benzyl substituent enhances lipophilicity (clogP ≈ 2.8) compared to unsubstituted 1-azaspiro[3.3]heptane (clogP ≈ 1.2) , making it more amenable to blood-brain barrier penetration in CNS-targeted therapies .

Synthesis and Scalable Preparation

Retrosynthetic Analysis

The synthesis of 3-benzyl-1-azaspiro[3.3]heptane typically involves two key steps:

  • Construction of the Spirocyclic Core: Ring-closing alkylation or cycloaddition reactions form the 1-azaspiro[3.3]heptane scaffold.

  • Benzyl Functionalization: Introducing the benzyl group via nucleophilic substitution or metal-catalyzed cross-coupling.

Optimized Protocol (Adapted from Azaspiro[3.3]heptane Syntheses )

  • Formation of 1-Azaspiro[3.3]heptane:

    • Graf’s isocyanate (ClO₂SNCO) undergoes [2+2] cycloaddition with cyclopropene derivatives to yield β-lactam intermediates, which are reduced to the spirocyclic amine .

    • Key Reaction:

      Cyclopropene+ClO2SNCOΔβ-LactamLiAlH41-Azaspiro[3.3]heptane\text{Cyclopropene} + \text{ClO}_2\text{SNCO} \xrightarrow{\Delta} \beta\text{-Lactam} \xrightarrow{\text{LiAlH}_4} 1\text{-Azaspiro[3.3]heptane}
  • Benzylation:

    • Treatment of 1-azaspiro[3.3]heptane with benzyl bromide in the presence of a base (e.g., K₂CO₃) affords the target compound.

    • Yield: ~70–80% after purification via silica gel chromatography.

Scale-Up Considerations

  • Solvent Selection: Sulfolane or DMF enhances reaction homogeneity during benzylation .

  • Temperature Control: Maintaining 80°C prevents oligomerization of the spirocyclic intermediate .

Applications in Pharmaceutical Research

Bioisosteric Replacement

3-Benzyl-1-azaspiro[3.3]heptane serves as a piperidine bioisostere, addressing metabolic instability and off-target effects associated with saturated six-membered rings . Comparative studies demonstrate:

PropertyPiperidine3-Benzyl-1-azaspiro[3.3]heptane
Basicity (pKₐ)11.110.9
clogP1.52.8
Microsomal Stability15% remaining85% remaining

These attributes make it valuable in optimizing lead compounds for CNS disorders and antibiotics .

Case Study: Tuberculosis Drug Development

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.85 (s, 2H, CH₂Ph), 3.12–3.08 (m, 4H, N-CH₂), 2.45–2.38 (m, 4H, cyclopropane-H).

  • HRMS (ESI+): m/z 188.1432 [M+H]⁺ (calc. 188.1439 for C₁₃H₁₈N) .

Future Perspectives

Targeted Drug Delivery

Functionalization of the benzyl group with prodrug motifs (e.g., ester linkages) could enable tissue-specific delivery, leveraging the spirocyclic core’s metabolic stability .

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral 3-benzyl-1-azaspiro[3.3]heptane derivatives remains an open challenge, with potential applications in kinase inhibitor design .

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